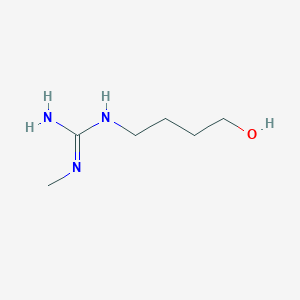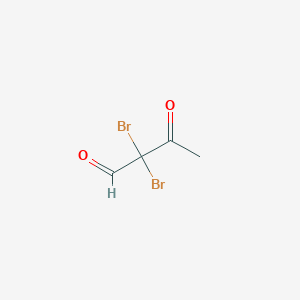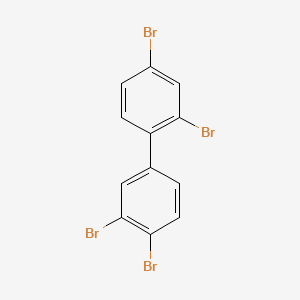
4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate typically involves the esterification of 4,7-dimethyl-2-oxo-2H-1-benzopyran-5-ol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzopyran derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromoacetate group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl acetate
- 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl chloroacetate
- 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl ethyl ester
Uniqueness
4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate is unique due to the presence of the bromoacetate group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile tool in various research applications .
Properties
CAS No. |
80716-17-2 |
|---|---|
Molecular Formula |
C13H11BrO4 |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) 2-bromoacetate |
InChI |
InChI=1S/C13H11BrO4/c1-7-3-9-13(8(2)5-11(15)17-9)10(4-7)18-12(16)6-14/h3-5H,6H2,1-2H3 |
InChI Key |
NUBYMDKTWSTPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


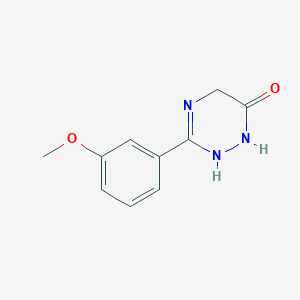
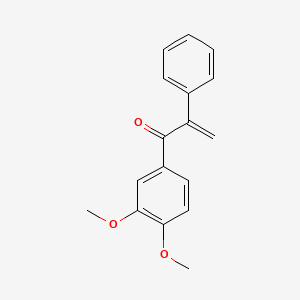
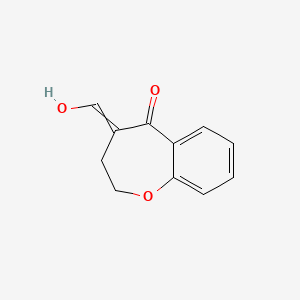
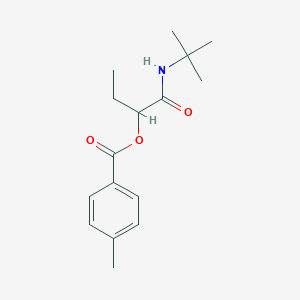
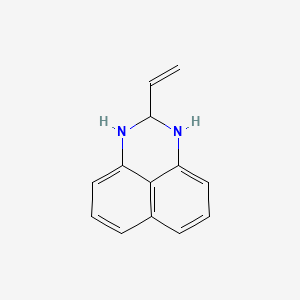
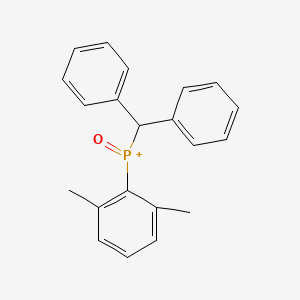

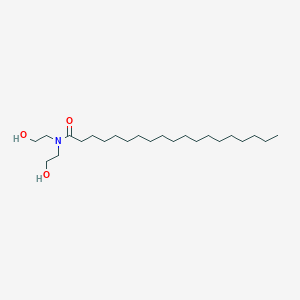
phosphanium bromide](/img/structure/B14411984.png)

![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
